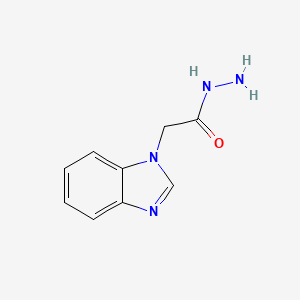

2-(1H-benzimidazol-1-yl)acetohydrazide

Overview

Description

2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C9H10N4O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide typically involves the reaction of benzimidazole with hydrazine derivatives. One common method is the condensation of benzimidazole with hydrazine hydrate in the presence of an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Chemical Reactions Analysis

2-(1H-benzimidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1H-benzimidazol-1-yl)acetohydrazide exhibits significant biological activity as an inhibitor of epidermal growth factor receptor kinase, which is crucial in cancer treatment strategies targeting cell proliferation pathways. Derivatives of this compound have shown varying degrees of kinase inhibition, making them potential candidates for developing novel anticancer agents .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Studies report minimal inhibitory concentration (MIC) values indicating effective inhibition of these pathogens. Additionally, moderate antifungal activity has been observed against species like Candida albicans and Aspergillus niger .

Neuroprotective Effects

Recent studies have identified benzimidazole derivatives, including this compound, as potential neuroprotective agents. These compounds have been shown to inhibit monoamine oxidase-B, a key enzyme involved in neurodegenerative diseases such as Parkinson's disease. Their ability to modulate oxidative stress further enhances their therapeutic potential in neuroprotection .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Data Table

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited superior inhibition rates compared to standard chemotherapeutics, suggesting their potential as alternative therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound showed effective inhibition at low concentrations, outperforming some conventional antibiotics in specific cases, highlighting its therapeutic promise in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

2-(1H-benzimidazol-1-yl)acetohydrazide can be compared with other benzimidazole derivatives, such as:

2-(1H-benzimidazol-1-yl)acetic acid: Similar in structure but with different functional groups, leading to different chemical and biological properties.

2-(1H-benzimidazol-1-yl)acetaldehyde: Another derivative with distinct reactivity and applications.

2-(1H-benzimidazol-1-yl)acetone:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(1H-benzimidazol-1-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features a benzimidazole moiety linked to an acetohydrazide group, which is believed to enhance its pharmacological properties. The compound's potential therapeutic applications, particularly in oncology and infectious diseases, make it a subject of ongoing research.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has been identified as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. Various derivatives of this compound have demonstrated varying degrees of kinase inhibition, highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .

- Antifungal Activity : The compound also displays moderate antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Research indicates that certain derivatives can inhibit fungal growth effectively .

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole group suggests possible interactions with biomolecules such as DNA or enzymes, similar to other benzimidazole derivatives. This interaction may lead to disruption in cellular processes essential for pathogen survival and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes different derivatives along with their unique aspects and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-phenyl)-1H-benzimidazol-1-yl)acetohydrazide | Contains a phenyl group on the benzimidazole | Exhibits different kinase inhibition profiles |

| N'-(3-phenoxybenzylidene)acetohydrazide | Features a phenoxy group | Enhanced selectivity for certain biological targets |

| 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide | Chlorinated aromatic substituent | Potentially improved pharmacokinetic properties |

These variations illustrate how substituents can significantly affect biological activity and pharmacological profiles, emphasizing the importance of structural modifications in drug design.

Case Studies

Several studies have focused on the bioactivity of benzimidazole derivatives, including this compound:

- Antiproliferative Studies : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, particularly MDA-MB-231, with substantial inhibition at low concentrations .

- Antimicrobial Efficacy : Research highlighted that some synthesized derivatives showed potent antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential role in combating antibiotic resistance .

- Molecular Docking Studies : Computational studies indicated that this compound could effectively bind to target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-benzimidazol-1-yl)acetohydrazide and its derivatives?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzimidazole-2-thiol .

- Step 2 : Reaction with hydrazine hydrate to introduce the hydrazide moiety .

- Step 3 : Derivatization via condensation with aromatic aldehydes or ketones to generate target compounds . Microwave-assisted synthesis has been optimized for higher yields and reduced reaction times compared to conventional heating (e.g., 6 hours vs. 24 hours) .

Q. How are this compound derivatives characterized structurally?

Key analytical methods include:

- Spectroscopy : IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (e.g., δ10.93 for benzimidazole N-H), and ¹³C-NMR (e.g., δ151.93 for N=C-N) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Deviations within ±0.4% of theoretical values validate purity .

Q. What preliminary biological activities have been reported for these derivatives?

Derivatives exhibit anticonvulsant, anti-inflammatory, and antioxidant properties. For example:

- Anticonvulsant activity : Compounds 25g and 25j showed superior efficacy to phenytoin and ethosuximide in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with protection indices of 40.5 and 24.7, respectively .

- Neurotoxicity : Higher TD₅₀ values indicate lower neurotoxicity than standard drugs .

Advanced Research Questions

Q. How do electronic effects of substituents influence biological activity?

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) and fluorine (-F) substituents enhance anticonvulsant activity by increasing electrophilicity and improving receptor binding .

- Electron-donating groups (EDGs) : Methoxy (-OCH₃) or methyl (-CH₃) groups reduce activity due to decreased interaction with hydrophobic receptor pockets .

- Methodological validation : Systematic substitution studies combined with in vitro assays (e.g., GABA receptor modulation) and computational modeling (e.g., DFT for charge distribution analysis) are recommended .

Q. What strategies resolve contradictions in pharmacological data between structurally similar derivatives?

- Comparative pharmacokinetic profiling : Assess bioavailability, metabolic stability, and blood-brain barrier penetration using LC-MS/MS .

- Target-specific assays : Differentiate mechanisms via patch-clamp studies (ion channel modulation) vs. enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

- Crystallography : Resolve binding modes using X-ray structures of ligand-receptor complexes .

Q. How can molecular docking guide the design of optimized derivatives?

- Protocol :

Ligand preparation : Generate 3D conformers of derivatives using software like Open Babel .

Receptor selection : Use crystallographic data (e.g., PDB ID 4COF for GABAₐ receptors) .

Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities and key interactions (e.g., hydrogen bonds with Arg112, π-π stacking with Phe200) .

Q. What in vivo models are suitable for evaluating anticonvulsant efficacy?

- Acute models : MES and scPTZ tests in rodents to assess seizure suppression .

- Chronic models : Kindling-induced epilepsy in rats for long-term efficacy and tolerance studies .

- Behavioral metrics : Quantify seizure severity (Racine scale), latency to onset, and mortality .

Q. Methodological Best Practices

Q. How to optimize reaction conditions for derivatization with aromatic aldehydes?

- Solvent selection : Ethanol or methanol under reflux ensures solubility and minimizes side reactions .

- Catalysis : Acetic acid (10 mol%) accelerates Schiff base formation .

- Monitoring : TLC (chloroform:methanol, 7:3) or HPLC tracks reaction progress .

Q. What techniques improve yield in large-scale synthesis?

- Microwave irradiation : Reduces reaction time by 70% (e.g., from 24 hours to 6 hours) .

- Recrystallization : Ethanol or methanol yields pure crystals with >95% purity .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUCERVOXBFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364241 | |

| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97420-39-8 | |

| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.